molecular formula C10H16OS B8594463 2-(Hexyloxy)thiophene CAS No. 125300-73-4

2-(Hexyloxy)thiophene

Cat. No. B8594463
M. Wt: 184.30 g/mol
InChI Key: UTLZCUPHHPZCBE-UHFFFAOYSA-N
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Patent
US04931568

Procedure details

15 cm3 of 2-methoxythiophene were dissolved in 40 cm3 of n-hexanol and 30 cm3 of toluene, 1 g of NaHSO4 was added, and the mixture was refluxed for several hours. After distilling off 6 cm3 of an azeotrope of methanol and toluene, the residue was washed with sodium carbonate solution, dried and fractionated. 18 g of 2-hexyloxythiophene of b.p. 66° C./0.26 mbar were distilled off, 96% pure. Yield 65% of theory.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[S:4][CH:5]=[CH:6][CH:7]=1.OS([O-])(=O)=O.[Na+].[CH2:14](O)[CH2:15][CH2:16][CH2:17][CH2:18]C>C1(C)C=CC=CC=1>[CH2:1]([O:2][C:3]1[S:4][CH:5]=[CH:6][CH:7]=1)[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
COC=1SC=CC1
Name
Quantity
40 mL
Type
reactant
Smiles
C(CCCCC)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for several hours
DISTILLATION
Type
DISTILLATION
Details
After distilling off 6 cm3 of an azeotrope of methanol and toluene
WASH
Type
WASH
Details
the residue was washed with sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
18 g of 2-hexyloxythiophene of b.p. 66° C./0.26 mbar were distilled off

Outcomes

Product
Name
Type
Smiles
C(CCCCC)OC=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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